molecular formula C24H22N2O3 B1241748 Tetramethylrhodamine CAS No. 120718-52-7

Tetramethylrhodamine

Cat. No. B1241748
M. Wt: 386.4 g/mol
InChI Key: ABZLKHKQJHEPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylrhodamine (TMR) is a synthetic, fluorescent dye that is widely used in research, especially in the fields of cell biology and biochemistry. It is a member of the rhodamine family of dyes, and is characterized by its bright red-orange color. It has a variety of applications, including fluorescence microscopy, flow cytometry, imaging, and spectroscopy. TMR is used to label proteins, nucleic acids, and other biomolecules, and is used in a variety of research areas, including cancer research, cell biology, and biochemistry.

Scientific Research Applications

1. Cell Biology and Neuroscience

Tetramethylrhodamine has been used extensively in cell biology and neuroscience. For example, it has been utilized as a fluorescent chemotactic peptide in the study of human neutrophils (Niedel, Kahane, & Cuatrecasas, 1979). In neurobiology, tetramethylrhodamine-dextran, a derivative, has been employed for intracellular labeling of neurons, aiding in the investigation of neuronal activity and pathways (Carr, Noga, Nance, & Jordan, 1994).

2. Fluorescence Imaging and Probes

The development of specific fluorescence probes based on tetramethylrhodamine is another significant application. These probes are useful for real-time imaging in various biological processes. For instance, one study developed a highly specific rhodamine-based fluorescence probe for hypochlorous acid, useful in real-time imaging of phagocytosis (Kenmoku, Urano, Kojima, & Nagano, 2007).

3. Detection of Cellular Compounds

Tetramethylrhodamine has been crucial in the development of chemical probes for detecting various cellular compounds. A notable example is its use in detecting intracellular acrolein in breast cancer cells (Pradipta et al., 2019).

4. Monitoring Cellular Functions

It has been used to monitor specific cellular functions, such as the membrane potential of neuroblastoma cells (Mao & Kisaalita, 2004) and mitochondrial responses in neurons (Monteith et al., 2013).

5. Bioconjugate Chemistry and Drug Delivery

Tetramethylrhodamine has played a role in bioconjugate chemistry, particularly in creating bifunctional agents for both optical and magnetic resonance imaging (Hüber et al., 1998). It has also been used in the development of efficient membrane-translocating peptides for drug delivery (Reynolds, Weissleder, & Josephson, 2005).

6. Immunohistochemistry

In immunohistochemistry, tetramethylrhodamine has been utilized as a fluorescent label, aiding in the study of diseases such as chronic thyroiditis (Hiramoto, Engel, & Pressman, 1958).

properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZLKHKQJHEPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylrhodamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62,600
Citations
AT Bockus, LC Smith, AG Grice, OA Ali… - Journal of the …, 2016 - ACS Publications
This paper describes the design and synthesis of a conjugate (Q7R) comprising the synthetic host cucurbit[7]uril (Q7) linked to the fluorescent dye tetramethylrhodamine (TMR), and the …
Number of citations: 94 pubs.acs.org
S Creed, M McKenzie - Cancer Metabolism: Methods and Protocols, 2019 - Springer
The mitochondrial membrane potential (Δψ m ) drives the generation of ATP by mitochondria. Interestingly, Δψ m is higher in many cancer cells comparted to healthy noncancerous cell …
Number of citations: 73 link.springer.com
IV Perevoshchikova, DB Zorov… - Biochimica et Biophysica …, 2008 - Elsevier
A modified version of fluorescence correlation spectroscopy (FCS) closely related to the photon counting histogram (PCH) method, which is used in the case of a mixture of molecules …
Number of citations: 47 www.sciencedirect.com
MW Wessendorf, TC Brelje - Histochemistry, 1992 - Springer
There are several red-emitting fluorophores available for immunofluorescence studies, including tetramethylrhodamine, lissamine rhodamine, Texas Red, and cyanine 3.18; however, it …
Number of citations: 131 link.springer.com
PE Deal, RU Kulkarni, SH Al-Abdullatif… - Journal of the …, 2016 - ACS Publications
We present the design, synthesis, and application of a new family of fluorescent voltage indicators based on isomerically pure tetramethylrhodamines. These new Rhodamine Voltage …
Number of citations: 63 pubs.acs.org
DS Kudryashov, E Reisler - Biophysical journal, 2003 - cell.com
In the recently solved structure of TMR-modified ADP-G-actin, the nucleotide cleft is in a closed state conformation, and the D-loop contains an α-helix (LR Otterbein, P. Graceffa, and R. …
Number of citations: 38 www.cell.com
H Brismar, O Trepte, B Ulfhake - Journal of Histochemistry & …, 1995 - journals.sagepub.com
We report on the spectra and fluorescence lifetimes of four commonly used fluorophores: lissamine rhodamine (LRSC); tetramethyl rhodamine isothiocyanate (TRITC); Texas Red; and …
Number of citations: 77 journals.sagepub.com
YL Wang - Methods in enzymology, 1991 - Elsevier
Publisher Summary This chapter describes a method for the fluorescent labeling of the myosin sulfhydryl groups with tetramethylrhodamine, a probe with optimal fluorescence …
Number of citations: 3 www.sciencedirect.com
P Uribe, JV Villegas, R Boguen, F Treulen… - Andrologia, 2017 - Wiley Online Library
Mitochondrial membrane potential (ΔΨm) is an indicator of sperm quality and its evaluation complements the standard semen analysis. The fluorescent dye JC ‐1 has been widely used …
Number of citations: 33 onlinelibrary.wiley.com
BD Hamman, AV Oleinikov, GG Jokhadze… - Journal of Biological …, 1996 - ASBMB
… probe tetramethylrhodamine … tetramethylrhodamine dimers form between the two subunits of L7/L12 depending upon the location of the probe. The formation of tetramethylrhodamine …
Number of citations: 69 www.jbc.org

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